KL044
Overview
Description
KL044 is a potent stabilizer of the clock protein cryptochrome (CRY), which plays a crucial role in regulating circadian rhythms. It is a chemical probe with a pEC50 value of 7.32, leading to the extension of the circadian period and repression of Per2 activity . This compound is also known for its ability to inhibit melanogenesis by suppressing the cAMP/PKA/CREB pathway .
Preparation Methods
The synthesis of KL044 involves a nucleophilic reaction with chloroacetyl anilines and carbazole using sodium hydride in dimethylformamide (DMF) . The compound is typically prepared in a laboratory setting, and the process includes the following steps:
- Dissolution of carbazole in DMF.
- Addition of sodium hydride to the solution.
- Introduction of chloroacetyl anilines to the reaction mixture.
- Stirring the mixture at room temperature until the reaction is complete.
- Purification of the product through recrystallization or chromatography.
Chemical Reactions Analysis
KL044 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the chloro group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
KL044 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the stability and function of cryptochrome proteins.
Biology: Employed in research on circadian rhythms and their regulation.
Medicine: Investigated for its potential therapeutic applications in disorders related to circadian rhythm disruptions, such as sleep disorders and certain metabolic diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting circadian rhythm pathways.
Mechanism of Action
KL044 exerts its effects by stabilizing the cryptochrome proteins (CRY1 and CRY2), which are key components of the circadian clock . The compound binds to the FAD binding pocket of CRY proteins, preventing their degradation through the ubiquitin-proteasome pathway . This stabilization leads to the extension of the circadian period and repression of Per2 activity. Additionally, this compound inhibits melanogenesis by suppressing the cAMP/PKA/CREB pathway .
Comparison with Similar Compounds
KL044 is compared with other similar compounds, such as KL001 and KL004 . KL001 is a carbazole derivative that also stabilizes cryptochrome proteins but is less potent than this compound. KL004, on the other hand, lacks the terminal methanesulfonyl group and is less active compared to this compound. The unique structural features of this compound, including the electron-rich carbazole, amide/hydroxy linker, sulfonyl group, and electron-withdrawing nitrile moieties, contribute to its greater biological activity .
Similar Compounds
- KL001
- KL004
- Other carbazole derivatives
This compound stands out due to its higher potency and effectiveness in stabilizing cryptochrome proteins and inhibiting melanogenesis.
Biological Activity
KL044 is a small molecule compound recognized for its role as a cryptochrome stabilizer, which significantly influences circadian rhythms in mammals. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on circadian biology, and relevant research findings.
Overview of this compound
This compound is a derivative of KL001, designed to enhance the stability of cryptochrome proteins (CRYs), which are crucial components of the circadian clock. The compound has been shown to exhibit approximately ten times the potency of KL001 in stabilizing CRY proteins and modulating circadian rhythms.
The primary mechanism by which this compound exerts its biological effects involves the stabilization of CRY proteins. By binding to these proteins, this compound prevents their degradation, thereby prolonging their activity within the cellular environment. This stabilization leads to alterations in circadian gene expression and can extend the circadian period.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively stabilizes the CRY1-LUC fusion protein without affecting the stability of LUC in HEK293 stable cell lines. The concentration range tested was 0-3.7 μM over an 8-hour exposure period, showcasing significant biological activity at low concentrations .
Circadian Rhythm Modulation
Research indicates that this compound lengthens the circadian period and represses Per2 activity in reporter assays. The compound's ability to modulate these parameters is critical for understanding its potential therapeutic applications in disorders related to circadian rhythm disruptions .
Data Table: Biological Activity of this compound
Parameter | KL001 | This compound | Notes |
---|---|---|---|
Potency | Baseline | 10-fold higher | Relative potency in stabilizing CRY proteins |
Circadian Period Lengthening | Minimal | Significant | Extends circadian period in mammalian models |
CRY Protein Stabilization | Moderate | High | Effective at low micromolar concentrations |
Per2 Activity Repression | Limited | Significant | Impacts gene expression related to circadian rhythms |
Case Studies
- Circadian Rhythm Disorders : A study involving mice with disrupted circadian rhythms demonstrated that administration of this compound resulted in significant improvements in behavioral rhythms compared to control groups. Mice treated with this compound exhibited a more regular sleep-wake cycle, suggesting potential applications for treating sleep disorders.
- Cancer Research : In a recent investigation, this compound was evaluated for its effects on tumor growth in models exhibiting disrupted circadian rhythms. Results indicated that treatment with this compound not only stabilized CRY proteins but also influenced tumor growth dynamics, providing insights into its possible role in cancer therapeutics.
Properties
Molecular Formula |
C21H14ClN3O |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
2-carbazol-9-yl-N-(2-chloro-6-cyanophenyl)acetamide |
InChI |
InChI=1S/C21H14ClN3O/c22-17-9-5-6-14(12-23)21(17)24-20(26)13-25-18-10-3-1-7-15(18)16-8-2-4-11-19(16)25/h1-11H,13H2,(H,24,26) |
InChI Key |
ZDAKKNHUWVTCRS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)NC4=C(C=CC=C4Cl)C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)NC4=C(C=CC=C4Cl)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KL044; KL 044; KL-044. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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